

Application Notes and Protocols for BFMO-Liganded Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BFMO

Cat. No.: B1584119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A significant advancement in this field has been the development of highly efficient and versatile ligands that enhance the catalytic activity of copper. Among these, N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) has been identified as an inexpensive and effective bidentate ligand for promoting copper-catalyzed N-arylation of a variety of amines.^{[1][2][3]}

These application notes provide detailed protocols for the use of the **BFMO** ligand in copper-catalyzed N-arylation reactions, specifically focusing on the coupling of (hetero)aryl bromides with anilines and cyclic secondary amines. The methodologies described herein offer high yields, broad substrate scope, and operational simplicity, making them valuable tools for organic synthesis and drug discovery.

Data Presentation

The following tables summarize the quantitative data for the CuI/**BFMO**-catalyzed N-arylation of various anilines and cyclic secondary amines with different (hetero)aryl bromides. The data

is compiled from representative studies and demonstrates the efficiency and versatility of this catalytic system.

Table 1: CuI/**BFMO**-Catalyzed N-Arylation of Anilines with Aryl Bromides

Entry	Aryl Bromide	Aniline	Product	Yield (%)
1	Bromobenzene	Aniline	N-Phenylaniline	95
2	4-Bromotoluene	Aniline	4-Methyl-N-phenylaniline	92
3	4-Bromoanisole	Aniline	4-Methoxy-N-phenylaniline	89
4	4-Bromobenzonitrile	Aniline	4-(Phenylamino)benzonitrile	85
5	1-Bromonaphthalene	Aniline	N-(Naphthalen-1-yl)aniline	91
6	2-Bromopyridine	Aniline	N-Phenylpyridin-2-amine	78
7	Bromobenzene	4-Methoxyaniline	4-Methoxy-N-phenylaniline	93
8	Bromobenzene	4-Chloroaniline	4-Chloro-N-phenylaniline	88

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (5 mol %), **BFMO** (10 mol %), K₃PO₄ (2.0 mmol), DMSO (2.0 mL), 120 °C, 24 h.

Table 2: CuI/**BFMO**-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides

Entry	Aryl Bromide	Amine	Product	Yield (%)
1	Bromobenzene	Morpholine	4-Phenylmorpholine	98
2	4-Bromotoluene	Morpholine	4-(p-Tolyl)morpholine	96
3	4-Bromoanisole	Morpholine	4-(4-Methoxyphenyl)morpholine	94
4	1-Bromonaphthalene	Morpholine	4-(Naphthalen-1-yl)morpholine	95
5	Bromobenzene	Piperidine	1-Phenylpiperidine	97
6	4-Bromotoluene	Piperidine	1-(p-Tolyl)piperidine	95
7	Bromobenzene	Pyrrolidine	1-Phenylpyrrolidine	96
8	Bromobenzene	Indoline	1-Phenylindoline	92

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (1 mol %), **BFMO** (2 mol %), K₃PO₄ (2.0 mmol), DMSO (2.0 mL), 100 °C, 24 h.

Experimental Protocols

The following are detailed protocols for the synthesis of the **BFMO** ligand and its application in copper-catalyzed N-arylation reactions.

Protocol 1: Synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) Ligand

Materials:

- Furfurylamine
- Diethyloxalate
- Ethanol (absolute)

Procedure:

- To a solution of furfurylamine (2.0 equiv.) in absolute ethanol, add diethyl oxalate (1.0 equiv.) dropwise at room temperature.
- Stir the resulting mixture at room temperature for 12 hours.
- A white precipitate will form. Collect the solid by filtration.
- Wash the solid with cold ethanol and dry under vacuum to afford the pure **BFMO** ligand.

Protocol 2: General Procedure for CuI/BFMO-Catalyzed N-Arylation of Anilines

Materials:

- Aryl bromide
- Aniline derivative
- Copper(I) iodide (CuI)
- N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**)
- Potassium phosphate (K_3PO_4)
- Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

- To a dry Schlenk tube, add aryl bromide (1.0 mmol, 1.0 equiv.), CuI (0.05 mmol, 5 mol %), and **BFMO** (0.10 mmol, 10 mol %).

- Add K_3PO_4 (2.0 mmol, 2.0 equiv.).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous DMSO (2.0 mL) and the aniline derivative (1.2 mmol, 1.2 equiv.) via syringe.
- Seal the tube and heat the reaction mixture at 120 °C in a preheated oil bath for 24 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.

Protocol 3: General Procedure for CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines

Materials:

- Aryl bromide
- Cyclic secondary amine
- Copper(I) iodide (CuI)
- N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**)
- Potassium phosphate (K_3PO_4)
- Dimethyl sulfoxide (DMSO), anhydrous

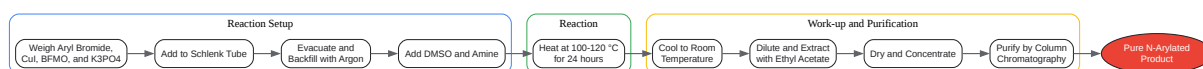
Procedure:

- To a dry Schlenk tube, add aryl bromide (1.0 mmol, 1.0 equiv.), CuI (0.01 mmol, 1 mol %), and **BFMO** (0.02 mmol, 2 mol %).
- Add K₃PO₄ (2.0 mmol, 2.0 equiv.).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous DMSO (2.0 mL) and the cyclic secondary amine (1.2 mmol, 1.2 equiv.) via syringe.
- Seal the tube and heat the reaction mixture at 100 °C in a preheated oil bath for 24 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated cyclic amine.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the CuI/**BFMO**-catalyzed N-arylation reaction.

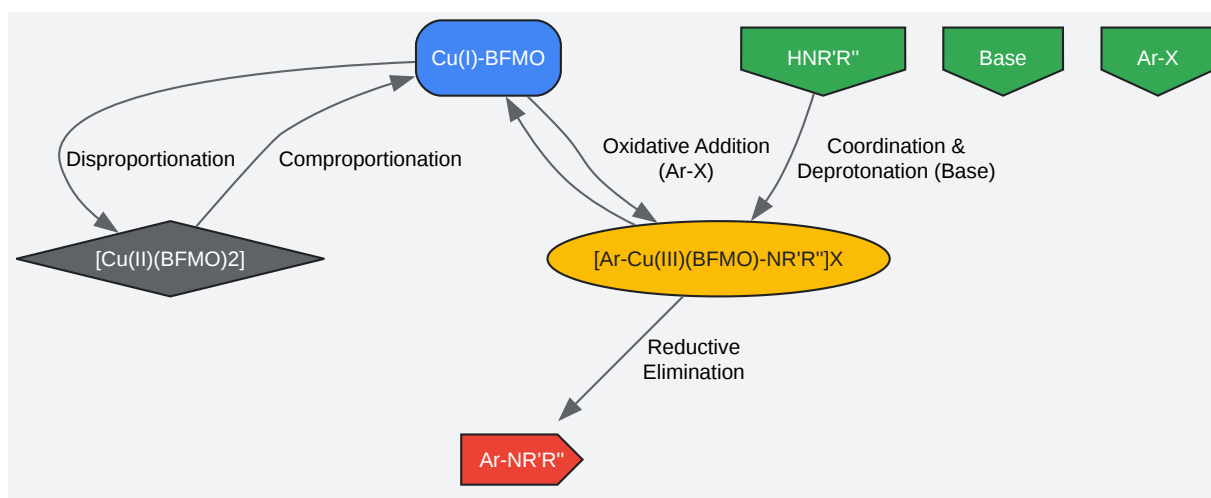


[Click to download full resolution via product page](#)

Caption: General workflow for CuI/**BFMO**-catalyzed N-arylation.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation reaction using an oxalamide ligand like **BFMO**. Mechanistic studies suggest that the catalyst resting state is a Cu(II) bis-oxalamide complex.^[4] The cycle is thought to proceed through a Cu(I)/Cu(III) pathway or a Cu(II) mediated process, differing from the traditional Ullmann reaction mechanism.



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for Cu/**BFMO** N-arylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BFMO-Ligated Copper-Catalyzed Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584119#experimental-setup-for-bfmo-coupling-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com